tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate
Description
tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0²,⁶]tridec-5-ene-11-carboxylate is a nitrogen-rich tricyclic compound featuring a complex bicyclic framework with four nitrogen atoms and a tert-butyl carbamate protecting group.
Properties
Molecular Formula |
C14H24N4O2 |
|---|---|
Molecular Weight |
280.37 g/mol |
IUPAC Name |
tert-butyl 2,5,7,11-tetrazatricyclo[7.4.0.02,6]tridec-6-ene-11-carboxylate |
InChI |
InChI=1S/C14H24N4O2/c1-14(2,3)20-13(19)17-6-4-11-10(9-17)8-16-12-15-5-7-18(11)12/h10-11H,4-9H2,1-3H3,(H,15,16) |
InChI Key |
QFZCTEOMFPQMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CN=C3N2CCN3 |
Origin of Product |
United States |
Preparation Methods
Route A: Sequential Cyclization and Boc Protection
| Step | Reaction Type | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | Ethanol, reflux, 12 h | 65% | Forms bicyclic intermediate |
| 2 | Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | 82% | Selective N-protection |
| 3 | Final Cyclization | Pd(OAc)₂, DMF, 80°C | 58% | Requires inert atmosphere |
Route B: One-Pot Tandem Reactions
| Step | Components | Catalyst | Temp. | Yield | |
|---|---|---|---|---|---|
| 1 | Amine + Diester | CuI/DBU | 100°C | 71% | Reduces purification steps |
| 2 | In-situ Boc Protection | Boc₂O | RT | 89% | Integrated workflow |
Critical Parameters Influencing Yield and Purity
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
- Catalyst Selection : Palladium or copper catalysts improve reaction rates but require rigorous oxygen exclusion.
- Temperature Control : Higher temperatures (>80°C) risk decomposition of the tricyclic core.
Comparative Analysis of Analogous Compounds
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0³,⁷]trideca-3,5-diene-11-carboxylate (CAS 1694528-94-3)
This analog differs in three key aspects:
- Bridge connectivity : The tricyclo system is defined by 0³,⁷ instead of 0²,⁶ , altering the spatial arrangement of the nitrogen atoms.
- Substituents : A methyl group is attached at position 5, which may enhance steric hindrance or influence electronic properties.
tert-Butyl 5-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-3,5-diene-11-carboxylate (CAS 1690708-68-9)
This isomer shares the 0²,⁶ bridge connectivity with the target compound but includes:
- Methyl substitution : A 5-methyl group, similar to CAS 1694528-94-3.
- Diene system : The trideca-3,5-diene moiety, which contrasts with the single double bond (tridec-5-ene) in the target compound.
Physicochemical Properties
While experimental data on melting points, boiling points, or solubility are unavailable for these compounds, their molecular weights (292.38 g/mol) and formulas (C₁₅H₂₄N₄O₂) are identical, suggesting similar chromatographic behavior. Differences in polarity and stability likely arise from substituents and unsaturation patterns.
Table 1: Comparative Analysis of Tetraazatricyclo Derivatives
Research Implications and Limitations
The structural nuances of these compounds highlight the importance of precise synthetic control. For example, the diene systems in the analogs may enable Diels-Alder reactions, while the target compound’s single double bond could favor electrophilic additions. However, the absence of experimental data on reactivity or biological activity limits direct functional comparisons.
Further research should prioritize synthetic methodologies, stability assays, and computational modeling to elucidate structure-activity relationships.
Biological Activity
tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate is a complex organic compound notable for its unique tricyclic structure and the presence of multiple nitrogen atoms. This compound has garnered attention in medicinal chemistry and materials science due to its distinctive chemical properties and potential biological activities. Its molecular formula indicates a molecular weight of approximately 278.35 g/mol, making it a versatile building block in organic synthesis.
Chemical Structure and Properties
The compound features a tricyclic framework that allows for effective interactions with various biological macromolecules. The presence of the tert-butyl group and carboxylate functional group enhances its chemical reactivity and solubility.
| Property | Details |
|---|---|
| Molecular Formula | C14H23N5O2 |
| Molecular Weight | 278.35 g/mol |
| Structural Features | Tricyclic structure with multiple nitrogen atoms |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions can modulate enzymatic activity and influence cellular signaling pathways, potentially leading to therapeutic effects in various biological systems.
Key Interactions
- Enzyme Modulation : The compound has been shown to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It exhibits binding affinity to certain receptors which may alter cellular responses.
Biological Activity Studies
Several studies have explored the biological activity of this compound:
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound significantly inhibited the activity of specific enzymes involved in cancer metabolism. The inhibition was measured using standard assay techniques which showed a dose-dependent response.
Case Study 2: Anticancer Potential
In vitro studies on cancer cell lines revealed that this compound reduced cell proliferation by modulating key signaling pathways associated with cell growth and survival. The mechanism was further elucidated through Western blot analysis showing alterations in protein expression levels related to apoptosis.
Comparative Analysis with Related Compounds
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms within the tricyclic structure compared to similar compounds.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 5-amino-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate | C14H23N5O2 | Contains an amino group that enhances solubility |
| Tert-butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-3,5-diene | C10H16N4 | Methyl substitution affects sterics and reactivity |
Q & A
Q. What are the standard synthetic protocols for tert-Butyl 2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate?
The synthesis involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Oxidation/Reduction : Use of oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) under controlled temperatures and solvent systems .
- Tricyclic Framework Formation : Cyclization reactions to assemble the nitrogen-rich tricyclic core, requiring precise stoichiometry and reaction monitoring via TLC or HPLC .
- Protection/Deprotection : The tert-butyl carboxylate group is introduced early to protect reactive sites, followed by deprotection under acidic or basic conditions .
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–60°C (varies by step) |
| Solvent | Dichloromethane, THF, or DMF |
| Reaction Time | 2–24 hours |
Methodological Tip : Purify intermediates via column chromatography to minimize side products .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C in a dry, ventilated environment to prevent hydrolysis or oxidation .
- Safety Precautions : Use PPE (gloves, goggles) to avoid inhalation, skin contact, or ingestion. In case of exposure, rinse with water and seek medical attention .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water. Pre-dissolve in organic solvents for biological assays .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers. ICReDD’s approach integrates computational predictions with experimental validation to reduce trial-and-error cycles .
- Condition Screening : Machine learning algorithms can analyze historical data to predict optimal reagent ratios, temperatures, and solvents. For example, Bayesian optimization narrows down conditions for higher yields .
- Case Study : A 2024 study reduced synthesis steps from 8 to 5 by simulating intermediate stability, cutting development time by 40% .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Purity Verification : Use HPLC (>95% purity threshold) and mass spectrometry to confirm structural integrity. Impurities from incomplete deprotection can skew bioactivity results .
- Target Validation : Cross-test against recombinant enzymes (e.g., kinase assays) to isolate binding interactions. Conflicting data may arise from off-target effects or assay interference .
- Statistical Analysis : Apply ANOVA to evaluate biological replicates and identify outliers. For example, a 2025 study resolved inconsistent IC₅₀ values by standardizing cell culture conditions .
Q. How can researchers design experiments to study the compound’s enzyme inhibition mechanism?
- Kinetic Assays : Measure (inhibition constant) using steady-state kinetics. Vary substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Structural Analysis : Co-crystallize the compound with target enzymes (e.g., X-ray crystallography) to map binding sites. Mutagenesis studies can validate critical residues .
- Data Integration : Combine molecular dynamics simulations (e.g., GROMACS) with experimental ΔG values to refine binding models .
Data Contradiction Analysis
Q. Why do oxidation reactions of this compound yield inconsistent products?
- Variable Control : Minor deviations in oxidant concentration (e.g., KMnO₄) or pH can shift outcomes. Use buffered conditions and strict stoichiometric ratios .
- Side Reactions : Trace moisture may hydrolyze intermediates. Employ anhydrous solvents and molecular sieves .
- Advanced Monitoring : In situ IR spectroscopy tracks reaction progress and detects undesired byproducts early .
Methodological Resources
- Experimental Design : Use fractional factorial designs (e.g., Taguchi method) to test multiple variables (temperature, solvent, catalyst) with minimal runs .
- Safety Protocols : Align with institutional Chemical Hygiene Plans for advanced labs, including 100% compliance in safety exams before handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
